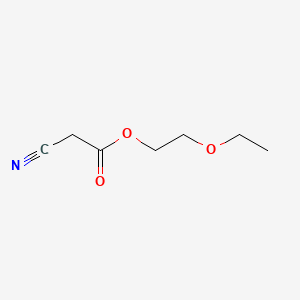

2-Ethoxyethyl cyanoacetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethoxyethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCLCZMPTREESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186475 | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-77-6 | |

| Record name | 2-Ethoxyethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32804-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxyethyl Cyanoacetate: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 2-Ethoxyethyl cyanoacetate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, provides detailed protocols for its synthesis and key reactions, and explores its applications as a valuable intermediate in organic synthesis.

Core Chemical Identity and Properties

This compound, with the CAS Number 32804-77-6, is an organic compound featuring both an ester and a nitrile functional group.[1][2] This dual functionality imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| IUPAC Name | 2-ethoxyethyl 2-cyanoacetate | [2] |

| CAS Number | 32804-77-6 | [1][2] |

| Density | 1.066 g/cm³ | |

| Boiling Point | 277.2 °C at 760 mmHg | |

| Flash Point | 119 °C | |

| Melting Point | 17 °C | |

| InChIKey | UMCLCZMPTREESK-UHFFFAOYSA-N | [2] |

| SMILES | CCOCCOC(=O)CC#N | [2] |

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques. The following is an analysis of its expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Triplet (3H): Around δ 1.2 ppm, corresponding to the methyl protons (-OCH₂CH₃).

-

Singlet (2H): A sharp singlet for the active methylene protons (-C(=O)CH₂CN).

-

Quartet (2H): Around δ 3.5 ppm, from the methylene protons of the ethyl group (-OCH₂CH₃).

-

Triplet (2H): Corresponding to the methylene protons adjacent to the ether oxygen (-OCH₂CH₂O-).

-

Triplet (2H): For the methylene protons adjacent to the ester oxygen (-OCH₂CH₂O-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

-

Methyl Carbon: A signal for the methyl carbon of the ethoxy group.

-

Methylene Carbons: Signals for the four methylene carbons in the ethoxyethyl group.

-

Active Methylene Carbon: The carbon of the CH₂ group flanked by the carbonyl and cyano groups.

-

Nitrile Carbon: A characteristic signal for the carbon of the cyano group (-C≡N).

-

Carbonyl Carbon: A downfield signal corresponding to the ester carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp band in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and ether linkages.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of cyanoacetic acid with 2-ethoxyethanol.[3] This reaction is generally acid-catalyzed.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of cyanoacetic acid with 2-ethoxyethanol.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyanoacetic acid (1.0 eq) and 2-ethoxyethanol (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, like p-toluenesulfonic acid (0.02 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Work-up: After cooling the reaction mixture to room temperature, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Knoevenagel Condensation

The active methylene group in this compound makes it an excellent substrate for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.[3] A notable application is its reaction with formaldehyde (often from a source like paraformaldehyde) to synthesize oligo(ethoxyethyl α-cyanoacrylate), which can then be depolymerized to the monomer, a component of specialty adhesives.[3]

Diagram 2: Knoevenagel Condensation of this compound

Caption: Base-catalyzed Knoevenagel condensation with formaldehyde.

Experimental Protocol: Knoevenagel Condensation with Paraformaldehyde

-

Reactor Setup: In a flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge paraformaldehyde (1.1 eq) and a catalytic amount of a weak base like piperidine (0.05 eq) in a suitable solvent such as toluene.

-

Addition of Cyanoacetate: Heat the mixture to reflux and slowly add this compound (1.0 eq) to the flask.

-

Reaction and Water Removal: Continue refluxing the mixture. The water produced during the condensation will be collected azeotropically in the Dean-Stark trap.

-

Monitoring: The reaction progress can be followed by monitoring the volume of water collected.

-

Work-up: Once the reaction is complete, cool the mixture. The solvent can be removed under reduced pressure to yield the oligomer. For the monomer, a subsequent depolymerization step ("cracking") under high vacuum and elevated temperature is required.

Applications in Drug Development and Organic Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in publicly accessible literature, its structural motif and reactivity are highly relevant to pharmaceutical research. The related compound, ethyl cyanoacetate, is a well-established building block for a wide range of heterocyclic compounds that form the core of many pharmaceuticals.[4] By analogy, this compound serves as a valuable intermediate for creating derivatives with modified pharmacokinetic properties. The ethoxyethyl group can enhance solubility and alter the lipophilicity of the final molecule, which are critical parameters in drug design.

The versatile cyanoacetate functionality allows for its incorporation into various heterocyclic systems, including:

-

Pyridines and Pyrimidines: These nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, found in a vast number of drugs with diverse therapeutic applications.

-

Pyrazoles: These five-membered rings are core structures in many anti-inflammatory and analgesic drugs.

The Knoevenagel condensation products of this compound are also of interest. For instance, α-cyanoacrylates, which can be derived from this starting material, are not only used as adhesives but are also explored for drug delivery applications due to their biocompatibility and biodegradability.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile stemming from its ester and nitrile functionalities. Its synthesis via esterification and its utility in key reactions like the Knoevenagel condensation make it an important tool for synthetic chemists. While its direct application in marketed pharmaceuticals is not extensively documented, its potential for creating novel heterocyclic structures with tailored properties ensures its continued relevance in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

"synthesis of 2-Ethoxyethyl cyanoacetate"

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl Cyanoacetate

Introduction

This compound is a valuable bifunctional molecule, possessing both a nitrile and an ester group. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its primary application lies in the synthesis of 2-ethoxyethyl α-cyanoacrylate, a monomer used in the formulation of specialty adhesives.[1] The presence of the ether linkage in the ethoxyethyl group can impart desirable properties, such as increased flexibility and altered polarity, to the final polymer. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and expert insights into the critical parameters that govern success.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound, as well as the associated safety protocols, is a prerequisite for its synthesis and handling.[2][3]

| Property | Value | Reference |

| CAS Number | 32804-77-6 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not well-documented, but likely >200 °C | N/A |

| Density | Approx. 1.05 g/cm³ | N/A |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation.[4][5] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] All waste materials should be disposed of in accordance with local regulations.[5]

Synthetic Methodologies

The synthesis of this compound can be approached from several angles. The most direct and commonly employed method is the Fischer esterification of cyanoacetic acid with 2-ethoxyethanol. An alternative strategy involves the transesterification of a more common alkyl cyanoacetate, such as the ethyl or methyl ester. For a truly comprehensive approach, we will also briefly touch upon the synthesis of the key precursor, cyanoacetic acid.

Method 1: Direct Esterification of Cyanoacetic Acid (Fischer Esterification)

This is the most straightforward method for the preparation of this compound. It involves the acid-catalyzed reaction of cyanoacetic acid with 2-ethoxyethanol.[1]

Principle and Mechanism:

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically necessary to either use an excess of one of the reactants (usually the alcohol) or to remove the water that is formed as a byproduct.[6] The mechanism proceeds through several key steps, as illustrated below:

Caption: Key steps in the Fischer esterification mechanism.

Experimental Protocol:

The following protocol is adapted from a documented procedure for a similar esterification.[1][7]

-

Apparatus Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap. The Dean-Stark trap is essential for the azeotropic removal of water.

-

Reagent Charging: To the flask, add cyanoacetic acid (1.0 eq), 2-ethoxyethanol (1.1-1.5 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or heptane), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine (saturated aqueous sodium chloride).

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Discussion of Key Parameters:

-

Catalyst Selection: While sulfuric acid can be used, it has been reported to cause the formation of white precipitates.[8] p-Toluenesulfonic acid is a good alternative, as it is a solid and easier to handle. A solid-phase catalyst like Amberlyst 15 can also be used, which simplifies the work-up as it can be removed by filtration.[8]

-

Temperature and Water Removal: The reaction is driven by the removal of water. The choice of solvent will determine the reflux temperature. Toluene (b.p. 111 °C) is a common choice. The efficiency of the Dean-Stark trap is crucial for achieving high conversion.

-

Stoichiometry: Using a slight excess of 2-ethoxyethanol can help to drive the equilibrium towards the product. However, a large excess may complicate the purification.[9]

Method 2: Transesterification of an Alkyl Cyanoacetate

This method offers an alternative route that avoids the direct handling of cyanoacetic acid. It involves the reaction of a readily available alkyl cyanoacetate, such as ethyl cyanoacetate, with 2-ethoxyethanol in the presence of a suitable catalyst.

Principle and Rationale:

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. Like Fischer esterification, it is an equilibrium-controlled process. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., ethanol or methanol) is typically removed by distillation. A range of catalysts can be employed, including acids, bases, and organometallic compounds. The use of a solid catalyst like hydrotalcite has been reported for the transesterification of methyl cyanoacetate, offering advantages in terms of catalyst separation and reuse.[10]

Proposed Experimental Protocol:

The following is a proposed protocol based on the principles of transesterification and literature precedents.[10]

-

Apparatus Setup: Assemble a round-bottom flask with a distillation head, a condenser, and a receiving flask.

-

Reagent Charging: To the flask, add ethyl cyanoacetate (1.0 eq), 2-ethoxyethanol (1.5-2.0 eq), and a catalyst. A solid catalyst like calcined hydrotalcite is a good option.[10]

-

Reaction: Heat the mixture to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (ethanol in this case) while retaining the higher-boiling 2-ethoxyethanol and the product.

-

Work-up and Purification: Once the reaction is complete (as determined by monitoring the cessation of ethanol distillation or by GC analysis), the catalyst can be removed by filtration. The excess 2-ethoxyethanol and the product can then be separated by vacuum distillation.

Advantages and Considerations:

Ancillary Synthesis: Preparation of Cyanoacetic Acid

For a truly vertically integrated synthesis, it is useful to understand the preparation of the key precursor, cyanoacetic acid. It is typically synthesized from chloroacetic acid and an alkali metal cyanide, such as sodium cyanide.[11][12]

Reaction Scheme:

Caption: A two-step process for the synthesis of cyanoacetic acid.

This reaction sequence is well-documented and can be performed in high yield.[11] However, it involves the use of highly toxic sodium cyanide, and extreme caution must be exercised.[9]

Purification and Characterization

Purification Techniques:

The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation at atmospheric pressure is not recommended as it may lead to decomposition. The work-up procedures described in the protocols above are designed to remove the catalyst and any water-soluble impurities prior to the final distillation.

Spectroscopic Analysis:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopy | Expected Features |

| ¹H NMR | - Triplet for the methyl group of the ethoxy moiety (~1.2 ppm).- Quartet for the methylene group adjacent to the methyl group in the ethoxy moiety (~3.5 ppm).- Methylene protons of the cyanoacetate moiety will appear as a singlet (~3.4 ppm).- Two triplets for the two methylene groups of the ethoxyethyl ester moiety (~3.6 and ~4.3 ppm). |

| ¹³C NMR | - Alkyl carbons of the ethoxy group (~15 and ~66 ppm).- Methylene carbons of the ethoxyethyl ester moiety (~64 and ~68 ppm).- Methylene carbon of the cyanoacetate moiety (~25 ppm).- Nitrile carbon (~115 ppm).- Carbonyl carbon (~165 ppm).[13][14][15][16] |

| IR Spectroscopy | - Strong C≡N stretch (~2250 cm⁻¹).- Strong C=O stretch (~1740 cm⁻¹).- C-O stretches (~1100-1250 cm⁻¹). |

Workflow Summary

The overall synthetic strategy, from basic precursors to the final product, can be summarized as follows:

Caption: A summary of the synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H11NO3 | CID 122967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. scispace.com [scispace.com]

- 9. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 10. CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Method for preparing high purity solid cyanoacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Ethoxyethyl Cyanoacetate (CAS: 32804-77-6): Properties, Synthesis, and Applications

Introduction

2-Ethoxyethyl cyanoacetate, identified by the Chemical Abstracts Service (CAS) number 32804-77-6, is a multifunctional organic compound of significant interest to the scientific and industrial communities. Characterized by the presence of an ester, a nitrile, and an ether linkage, this molecule serves as a versatile and highly reactive building block in organic synthesis.[1] Its unique structural features, particularly the active methylene group, make it a valuable intermediate in the production of a diverse range of specialty chemicals, including adhesives, UV absorbers, and precursors for agrochemicals and pharmaceuticals.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, synthetic routes, key applications, and essential safety protocols.

Section 1: Physicochemical Properties & Molecular Structure

A thorough understanding of a compound's properties is fundamental to its successful application in research and development. This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its moderate polarity allows for solubility in many common organic solvents, while it remains less soluble in water.[1]

Chemical Structure

The molecular structure of this compound is key to its reactivity. The molecule features a central methylene group activated by two adjacent electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOR). This arrangement renders the methylene protons acidic and thus easily removed by a base, forming a stabilized carbanion that is a potent nucleophile.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl cyanoacetate is a versatile bifunctional organic compound that holds significant value as a building block in modern organic synthesis. Its unique molecular architecture, incorporating an ester, a nitrile, and a reactive methylene group, makes it a highly sought-after reagent for the construction of complex molecular frameworks, particularly in the synthesis of heterocyclic compounds with potential biological activity. This guide provides a comprehensive overview of the physical properties, spectral characteristics, safe handling procedures, and synthetic applications of this compound, with a particular focus on its relevance to researchers in the field of drug discovery and development.

The strategic placement of the electron-withdrawing cyano and ester groups significantly increases the acidity of the adjacent methylene protons, rendering this position highly susceptible to deprotonation and subsequent nucleophilic attack. This inherent reactivity is the cornerstone of its utility in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][2] Through such transformations, this compound serves as a gateway to a diverse array of molecular scaffolds that are prevalent in many high-value products, including pharmaceuticals and agrochemicals.[1][3][4]

This document aims to be a comprehensive resource, providing not only the fundamental physical data of this compound but also practical insights into its handling, characterization, and synthetic utility.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| CAS Number | 32804-77-6 | [6] |

| Appearance | Clear, colorless to almost colorless liquid | [5] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | approx. 128 °C (at 2.67 hPa) | [5] |

| Melting Point | Not available | |

| Flash Point | 144 °C | [5] |

| Refractive Index (n_D^20) | 1.4320 - 1.4360 | [5] |

| Water Solubility | Insoluble | [5] |

| pKa | 2.76 ± 0.10 (Predicted) | [5] |

Spectral Characterization

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. Below are the expected spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons alpha to the cyano and carbonyl groups are diastereotopic and may appear as a complex multiplet. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons of the ethoxyethyl moiety will also present as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon will appear significantly downfield, while the nitrile carbon will also have a characteristic chemical shift. The remaining aliphatic carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present. Key absorption bands are expected at:

-

~2250 cm⁻¹: C≡N stretching vibration of the nitrile group.

-

~1740 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1200-1000 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage alpha to the carbonyl group.[7][8] The presence of the ether linkage may also lead to characteristic fragmentation patterns.

Safe Handling, Storage, and Disposal

As a chemical reagent, this compound requires careful handling to ensure laboratory safety.

Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation.[9]

-

GHS Pictogram: *

-

Signal Word: Warning

-

Hazard Statements: H302, H312, H315, H319, H332

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P501[10]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[10]

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.[10]

-

Do not allow the chemical to enter drains or waterways.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physical properties and for a representative synthetic application of this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

Workflow for Density Determination

Caption: Workflow for determining the density of this compound.

Protocol:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Accurately weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Carefully wipe dry the outside of the pycnometer and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]

Determination of Refractive Index

The refractive index is a measure of how much light is bent when it passes through the liquid and is a useful indicator of purity.[13]

Protocol using an Abbe Refractometer:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to reach the set temperature (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

Knoevenagel Condensation with an Aromatic Aldehyde

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound.[16] This protocol describes a typical reaction with an aromatic aldehyde.

Reaction Scheme:

A representative Knoevenagel condensation of this compound with an aromatic aldehyde.

Workflow for Knoevenagel Condensation

Caption: A typical workflow for a Knoevenagel condensation reaction.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and a suitable solvent (e.g., ethanol or toluene).

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.[17][18][19]

Applications in Organic Synthesis and Drug Development

The trifunctional nature of this compound makes it a valuable precursor for a wide range of organic compounds.

Synthesis of Heterocyclic Compounds

Cyanoacetate esters are widely employed in the synthesis of various heterocyclic systems, which are core structures in many pharmaceutical agents.[3][20] For instance, they are key starting materials for the synthesis of pyridines, pyrimidines, and pyrazoles.[20] The Knoevenagel condensation products derived from this compound can undergo further cyclization reactions to afford these important heterocyclic scaffolds.

Role in Drug Discovery

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its well-defined physical properties, coupled with its predictable reactivity, make it a reliable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for researchers and scientists seeking to leverage its full potential in their work. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of novel compounds with important biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sanjaychemindia.com [sanjaychemindia.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C7H11NO3 | CID 122967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. aksci.com [aksci.com]

- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 20. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2-Ethoxyethyl Cyanoacetate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyethyl cyanoacetate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles of data acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous characterization of molecular structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural features of a compound. For a molecule like this compound (C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ), with its combination of ester, ether, and nitrile functional groups, a multi-faceted spectroscopic approach is essential for complete characterization.[1][2] This guide will walk through the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a wealth of information about the number and types of protons present in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₂-O- |

| 3.61 | Singlet (s) | 2H | NC-CH₂ -COO- |

| 3.70 (approx.) | Triplet (t) | 2H | -O-CH₂-CH₂ -O- |

| 3.50 (approx.) | Quartet (q) | 2H | CH₃ -CH₂-O- |

| 1.32 | Triplet (t) | 3H | CH₃ -CH₂-O- |

| 1.20 (approx.) | Triplet (t) | 3H | CH₃-CH₂ -O- |

Note: The data presented is based on analogous compounds and predictive models. Actual experimental values may vary slightly.

Interpretation:

-

δ 4.25 (q, 2H): This quartet corresponds to the two protons on the carbon adjacent to the ester oxygen. The splitting into a quartet is due to coupling with the two protons of the adjacent methylene group in the ethoxyethyl moiety.

-

δ 3.61 (s, 2H): The singlet at 3.61 ppm is characteristic of the two protons on the carbon alpha to both the nitrile and carbonyl groups. The electron-withdrawing nature of these groups shifts this signal downfield. The absence of splitting indicates no adjacent protons.

-

δ 3.70 (t, 2H): This triplet is assigned to the methylene group of the ethoxyethyl moiety that is adjacent to the other methylene group.

-

δ 3.50 (q, 2H): This quartet represents the methylene protons of the ethoxy group.

-

δ 1.32 (t, 3H): This upfield triplet corresponds to the methyl protons of the ethoxy group, split by the adjacent methylene protons.

-

δ 1.20 (t, 3H): This triplet corresponds to the terminal methyl group of the ethoxyethyl moiety.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 165.56 | C =O (Ester) |

| 116.26 | C ≡N (Nitrile) |

| 62.29 | -O-C H₂-CH₂-O- |

| 66.0 (approx.) | -O-CH₂-C H₂-O- |

| 60.5 (approx.) | CH₃-C H₂-O- |

| 25.0 (approx.) | NC-C H₂-COO- |

| 14.08 | C H₃-CH₂-O- |

| 15.0 (approx.) | C H₃-CH₂-O- |

Note: The data presented is based on analogous compounds and predictive models from sources like the Organic Chemistry Data website.[3] Actual experimental values may vary slightly.

Interpretation:

-

δ 165.56: The signal in the far downfield region is characteristic of an ester carbonyl carbon.

-

δ 116.26: This signal corresponds to the carbon of the nitrile group.

-

δ 62.29, 66.0, 60.5: These signals in the range of 60-70 ppm are indicative of sp³ hybridized carbons attached to oxygen atoms (ether and ester linkages).

-

δ 25.0: This signal is assigned to the methylene carbon flanked by the nitrile and carbonyl groups.

-

δ 14.08, 15.0: These upfield signals are characteristic of the terminal methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the background spectrum.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935 | Medium | C-H stretch (alkane) |

| 2865 | Medium | C-H stretch (alkane) |

| 2246 | Medium | C≡N stretch (nitrile) |

| 1741 | Strong | C=O stretch (ester) |

| 1120 (approx.) | Strong | C-O stretch (ether & ester) |

Note: The data presented is based on analogous compounds.[4] Actual experimental values may vary slightly.

Interpretation:

-

2935 and 2865 cm⁻¹: These absorptions are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and ethoxyethyl groups.

-

2246 cm⁻¹: This sharp, medium-intensity peak is a definitive indication of the presence of a nitrile (C≡N) functional group.

-

1741 cm⁻¹: The strong absorption band around 1741 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

~1120 cm⁻¹: A strong absorption in this region is typical for the C-O stretching vibrations of the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron ionization (EI) is a common ionization method.

Sample Preparation and Introduction:

-

For GC-MS, dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the diluted sample into the GC, where it will be vaporized and separated from any impurities before entering the mass spectrometer.

-

For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Experimental Workflow for Mass Spectrometry

Caption: Generalized workflow for obtaining a mass spectrum.

Mass Spectrometry Data and Interpretation

The expected molecular ion peak ([M]⁺) for this compound (C₇H₁₁NO₃) would be observed at a mass-to-charge ratio (m/z) of 157.07.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 112.

-

Loss of the ethoxyethyl group (-OCH₂CH₂OCH₂CH₃): This would lead to a fragment corresponding to the cyanoacetyl radical.

-

Cleavage of the C-O bond of the ester: This could lead to a fragment at m/z = 85 corresponding to [CH₂(CN)CO]⁺.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

A detailed analysis of the fragmentation pattern provides corroborating evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, along with the outlined experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. Adherence to rigorous spectroscopic characterization is a cornerstone of scientific integrity and is essential for the advancement of chemical research and development.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Ethoxyethyl Cyanoacetate

Executive Summary

This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-ethoxyethyl cyanoacetate. Designed for researchers and professionals in drug development and chemical sciences, this document details the theoretical underpinnings of ¹³C NMR spectroscopy, a robust methodology for sample preparation and data acquisition, and a systematic approach to spectral interpretation and peak assignment. By integrating foundational principles with field-proven techniques, this guide serves as an authoritative resource for the structural elucidation of this bifunctional molecule.

Part 1: Theoretical Foundations of ¹³C NMR for Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2] The method is based on the nuclear magnetic resonance of the ¹³C isotope, which possesses a nuclear spin quantum number of 1/2.[1][3] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier Transform (FT) NMR spectrometers can readily acquire high-resolution spectra.[2]

Unlike ¹H NMR, where spin-spin coupling between adjacent protons is common, ¹³C NMR spectra are typically recorded with proton-decoupling.[4] This technique irradiates the sample with a broad range of radio frequencies that excites all protons, collapsing the carbon-proton coupling and resulting in a spectrum where each chemically non-equivalent carbon atom appears as a single sharp peak.[4][5] This simplifies the spectrum significantly, making it easier to determine the number of unique carbon environments in a molecule.[2][6]

The most critical parameter in ¹³C NMR is the chemical shift (δ) , measured in parts per million (ppm).[2] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift increases as the s-character of the carbon atom increases (sp³ < sp² < sp). However, other factors can cause significant deviations.

-

Electronegativity: Electronegative atoms (e.g., oxygen, nitrogen) attached to or near a carbon atom will deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).[7][8][9]

-

Magnetic Anisotropy: The presence of π-systems (e.g., carbonyls, nitriles, aromatic rings) creates local magnetic fields that can either shield or deshield nearby carbon nuclei, significantly affecting their chemical shifts.[5]

The typical range for ¹³C chemical shifts spans from 0 to over 220 ppm, a much wider range than for ¹H NMR, which minimizes signal overlap even in complex molecules.[2][3][10]

Part 2: Structural Analysis of this compound

To accurately interpret the ¹³C NMR spectrum, we must first deconstruct the molecule to identify all unique carbon atoms. This compound possesses a combination of ester, nitrile, and ether functional groups, resulting in a distinct electronic environment for each carbon.

Below is the structure with each carbon atom systematically labeled for subsequent spectral assignment.

Caption: Labeled structure of this compound.

The molecule has seven chemically non-equivalent carbon atoms:

-

C1 (CH₃): A terminal methyl group, expected to be the most shielded (lowest ppm).

-

C2 (CH₂): A methylene group adjacent to an oxygen atom (ether linkage).

-

C3 (CH₂): A methylene group adjacent to two oxygen atoms (ester and ether).

-

C4 (CH₂): The methylene group alpha to the cyano group.

-

C5 (C=O): The carbonyl carbon of the ester group, expected to be significantly deshielded.

-

C6 (C≡N): The carbon of the nitrile group.

-

C7 (CH₂): The methylene group alpha to the ester carbonyl.

Part 3: In Silico and Comparative Spectral Prediction

Predicting the ¹³C NMR spectrum of this compound can be achieved by analyzing the known chemical shifts of its constituent fragments: ethyl cyanoacetate and 2-ethoxyethanol.[11][12] By comparing the local environments, we can estimate the chemical shifts for our target molecule.

| Carbon Atom (Label) | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale & Comparative Data |

| C1 | Ethyl (CH₃) | ~14-15 | Similar to the terminal methyl in 2-ethoxyethanol (~15 ppm) and ethyl cyanoacetate (~14 ppm).[11][12] |

| C2 | Ethoxy (O-C H₂-CH₃) | ~66-67 | Similar to the ethyl CH₂ in 2-ethoxyethanol (~66 ppm).[11] Deshielded by the adjacent ether oxygen. |

| C3 | Ethoxy (C H₂-O-Ester) | ~68-70 | Similar to the HO-CH₂ carbon in 2-ethoxyethanol (~72 ppm) but influenced by the ester linkage.[11] |

| C4 | Methylene (α to CN) | ~25-26 | Based on the α-carbon in ethyl cyanoacetate (~25 ppm).[12] |

| C5 | Carbonyl (C=O) | ~162-164 | The ester carbonyl in ethyl cyanoacetate is found at ~163 ppm.[12] This environment is highly conserved. |

| C6 | Nitrile (C≡N) | ~115-117 | The nitrile carbon in ethyl cyanoacetate appears around 116 ppm.[12][13] This is a characteristic region for nitriles.[10] |

| C7 | Methylene (α to C=O) | ~62-64 | This carbon is deshielded by the ester oxygen. Its shift will be higher than a standard alkane but slightly lower than the ether-linked carbons. |

Part 4: A Field-Validated Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Experimental Workflow

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Quantity: For a standard 5 mm NMR tube, weigh approximately 50-100 mg of purified this compound.[14] Due to the low natural abundance of ¹³C, a higher concentration is preferable to reduce acquisition time.[15]

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power and well-characterized residual solvent peak (δ ≈ 77.16 ppm).[10][14] The deuterium signal is used by the spectrometer for field-frequency locking.

-

Homogenization: Ensure the sample is fully dissolved. Vortex mixing may be required.

-

Filtration: To avoid line broadening and poor shimming caused by suspended solids, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15]

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard to set the chemical shift reference to 0.00 ppm.[14] Alternatively, the residual solvent peak of CDCl₃ can be used for referencing.[16]

-

-

Instrument Parameters (Typical for a 400-500 MHz Spectrometer):

-

Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Width: A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): ~2-5 seconds. A longer delay may be needed for quaternary carbons (C=O, C≡N) to fully relax, though this increases total experiment time.

-

Number of Scans (NS): Typically between 256 and 1024 scans, depending on sample concentration. More scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

-

-

Data Processing:

-

Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Part 5: Spectral Assignment and Interpretation

With the predicted chemical shifts and the acquired spectrum, the final step is to assign each peak to its corresponding carbon atom in the molecule.

Hypothetical ¹³C NMR Data Table (in CDCl₃)

| Peak | Experimental δ (ppm) | Predicted δ (ppm) | Assignment | Multiplicity (DEPT-135) |

| 1 | 163.5 | ~162-164 | C5 (C=O) | No Signal |

| 2 | 116.2 | ~115-117 | C6 (C≡N) | No Signal |

| 3 | 69.1 | ~68-70 | C3 (CH₂) | Negative |

| 4 | 66.8 | ~66-67 | C2 (CH₂) | Negative |

| 5 | 63.2 | ~62-64 | C7 (CH₂) | Negative |

| 6 | 25.7 | ~25-26 | C4 (CH₂) | Negative |

| 7 | 14.9 | ~14-15 | C1 (CH₃) | Positive |

Note on DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique that can differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 experiment, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C=O and C≡N) do not produce a signal. This technique is invaluable for confirming assignments made based on chemical shift alone.

Conclusion

The ¹³C NMR analysis of this compound is a clear and powerful method for confirming its carbon skeleton. The presence of seven distinct signals corresponding to the unique carbon environments of the ester, ether, nitrile, and alkyl moieties provides unambiguous structural validation. By leveraging comparative data from related fragments, a robust experimental protocol, and spectral editing techniques like DEPT, researchers can confidently assign each resonance and verify the molecular structure with high fidelity. This guide provides the necessary theoretical and practical framework for achieving this outcome in a research or drug development setting.

References

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 2-Ethoxyethanol(110-80-5) 13C NMR [m.chemicalbook.com]

- 12. Ethyl cyanoacetate(105-56-6) 13C NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Molecular Blueprint: An In-depth Technical Guide to the FTIR Spectrum of 2-Ethoxyethyl Cyanoacetate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-ethoxyethyl cyanoacetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FTIR spectroscopy for the structural elucidation of this versatile chemical compound. We will explore the characteristic vibrational frequencies of its key functional groups, offering a roadmap for interpreting its unique spectral signature.

Introduction: The Significance of this compound and FTIR Spectroscopy

This compound (C7H11NO3) is an organic molecule featuring three key functional groups: a nitrile (C≡N), an ester (C=O), and an ether (C-O-C).[1] This combination of functionalities makes it a valuable building block in organic synthesis. Understanding its molecular structure with high fidelity is paramount for its application in research and development.

FTIR spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.[2] Each functional group within a molecule absorbs IR radiation at a characteristic frequency, allowing for its identification and the overall structural confirmation of the compound.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining a high-quality FTIR spectrum of this compound, a liquid at room temperature.

Objective: To obtain a clear and well-resolved FTIR spectrum of neat this compound for structural analysis.

Materials:

-

This compound (98.0%+ purity)

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

-

Isopropanol or ethanol for cleaning

-

Lint-free laboratory wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with isopropanol or ethanol and a lint-free wipe.

-

Acquire a background spectrum. This will account for any ambient atmospheric absorptions and the instrumental response, ensuring they are subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Self-Validation: The integrity of this protocol is ensured by the acquisition of a clean background spectrum, which is crucial for accurate sample analysis. The use of a high-purity sample minimizes the presence of interfering peaks from impurities.

Spectral Interpretation and Discussion

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its nitrile, ester, and ether functional groups, as well as the vibrations of its hydrocarbon backbone.

Key Vibrational Modes and Structural Correlation

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Molecular structure of this compound with key functional groups highlighted.

Tabulated Spectral Data

The expected characteristic absorption bands for this compound are summarized in the table below. These are based on known frequencies for similar compounds.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 2250 | Medium | C≡N stretch | Nitrile |

| ~ 1740 | Strong | C=O stretch | Ester |

| ~ 1250 | Strong | Asymmetric C-O-C stretch | Ester |

| ~ 1100 | Strong | C-O-C stretch | Ether |

| 2980-2850 | Medium | C-H stretch (sp³) | Alkane |

| 1470-1430 | Medium | C-H bend (scissoring) | Alkane |

| 1390-1370 | Medium | C-H bend (rocking) | Alkane |

Detailed Analysis of Spectral Regions

-

The Nitrile Region (2300-2200 cm⁻¹): A sharp, medium-intensity peak is anticipated around 2250 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond (C≡N).[6] The position of this peak is characteristic of aliphatic nitriles.

-

The Carbonyl Region (1800-1700 cm⁻¹): A very strong and sharp absorption band is expected around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in saturated esters.[7][8] The high intensity of this peak is due to the large change in dipole moment during the vibration.

-

The Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of information, including complex vibrations involving the ester and ether linkages.

-

Ester C-O Stretch: A strong band is predicted around 1250 cm⁻¹ corresponding to the asymmetric C-O-C stretching of the ester group.[8][9]

-

Ether C-O Stretch: Another strong absorption is expected around 1100 cm⁻¹ due to the C-O-C stretching of the ether linkage.

-

Alkane Bending Vibrations: Multiple medium-intensity peaks between 1470 cm⁻¹ and 1370 cm⁻¹ will be present, corresponding to the various bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups in the ethoxyethyl chain.

-

-

The C-H Stretching Region (3000-2800 cm⁻¹): Medium-intensity peaks in the 2980-2850 cm⁻¹ range are expected from the symmetric and asymmetric stretching vibrations of the sp³ hybridized C-H bonds in the alkyl portions of the molecule.[10]

Conclusion

The FTIR spectrum of this compound provides a definitive confirmation of its molecular structure. The presence of characteristic absorption bands for the nitrile, ester, and ether functional groups at their expected frequencies serves as a reliable method for its identification and quality control. This guide provides the foundational knowledge for researchers and scientists to confidently utilize FTIR spectroscopy in their work with this and similar chemical entities.

References

- 1. This compound | C7H11NO3 | CID 122967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl cyanoacetate [webbook.nist.gov]

- 5. Ethyl cyanoacetate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Spectrum: Esters [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Ethoxyethyl Cyanoacetate

This guide provides an in-depth analysis of the safety and handling protocols for 2-Ethoxyethyl cyanoacetate, a key reagent in various synthetic pathways relevant to pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a framework for risk assessment and safe laboratory practices grounded in scientific principles.

Understanding the Hazard Profile of this compound

This compound (CAS No. 32804-77-6) is a combustible liquid that presents multiple health hazards.[1][2][3][4] A thorough understanding of its toxicological and physicochemical properties is the cornerstone of safe handling.

Toxicological Hazards

The primary routes of exposure are inhalation, skin contact, and ingestion, all of which are associated with harmful effects.[2][3] The compound is classified under the Globally Harmonized System (GHS) as acutely toxic and an irritant.[1][2][4]

-

Acute Toxicity: It is categorized as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] This necessitates the use of engineering controls and personal protective equipment (PPE) to minimize exposure.

-

Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3] The cyano group and the ester functionality can react with biological macromolecules, leading to inflammatory responses.

Physicochemical Properties and Hazards

The physical properties of this compound influence its behavior in the laboratory and are critical for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C7H11NO3 | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Boiling Point | 80°C at 8 mmHg | [1] |

| Melting Point | 76°C | [1] |

| Flash Point | >93.3°C (200°F) | [1] |

The relatively high flash point suggests that while it is a combustible liquid, it does not pose an immediate fire hazard at standard room temperature.[1] However, it is crucial to avoid heating the substance in the presence of ignition sources.

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

A systematic approach to safety, known as the hierarchy of controls, should be implemented to mitigate the risks associated with this compound. This framework prioritizes the most effective control measures.

Caption: Figure 1: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

Given the inhalation hazard, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5] Local exhaust ventilation should be used to capture vapors at the source.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written SOPs are essential for ensuring consistent and safe handling. These should include:

-

Procedures for weighing and transferring the chemical.

-

Protocols for waste disposal.

-

Emergency procedures for spills and exposures.

-

Mandatory training for all personnel handling the substance.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is mandatory.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][8] A face shield should be considered when there is a significant risk of splashing.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][8]

Step-by-Step Experimental Protocols for Safe Handling

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Staging: Place all necessary equipment (spatula, weighing paper, secondary container) inside the fume hood.

-

Dispensing: Slowly open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to the weighing paper.

-

Transfer: Carefully transfer the weighed substance to a secondary container.

-

Cleanup: Tightly seal the stock container. Clean any residual material from the spatula and work surface with an appropriate solvent and dispose of all waste in a designated hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly.

Emergency Spill Response Protocol

A clear and practiced spill response plan is crucial.

Caption: Figure 2: Decision workflow for spill response.

For a small, manageable spill:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: If not already wearing it, don appropriate respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

-

Decontamination: Clean the spill area with soap and water, and then decontaminate with an appropriate solvent.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

First-Aid Measures: Immediate Response to Exposure

In the event of an exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately remove all contaminated clothing.[1][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[1] Never give anything by mouth to an unconscious person.[1][2]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[3][9] This should be done through a licensed professional waste disposal service.

Conclusion

This compound is a valuable reagent that can be used safely with proper precautions. A comprehensive safety plan that incorporates a thorough understanding of its hazards, the implementation of the hierarchy of controls, adherence to established protocols, and preparedness for emergencies is paramount. By integrating these principles into daily laboratory practice, researchers can minimize their risk of exposure and ensure a safe working environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H11NO3 | CID 122967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Navigating the Chemical Landscape: An In-depth Technical Guide to the Hazards of 2-Ethoxyethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Ethoxyethyl Cyanoacetate in the Research Context

This compound is a valuable reagent in organic synthesis, frequently employed as a building block for more complex molecules in pharmaceutical and chemical research. Its unique combination of a nitrile, an ester, and an active methylene group makes it a versatile precursor for a variety of heterocyclic compounds and other intricate molecular architectures. However, its utility in the laboratory is counterbalanced by a distinct hazard profile that necessitates a thorough understanding and cautious handling. This guide provides a comprehensive overview of the hazards associated with this compound, moving beyond a simple recitation of safety data sheet information to offer a deeper, mechanistic understanding for the discerning scientific professional.

The Core Hazard Profile: A Multifaceted Threat

This compound presents a triad of primary hazards: acute toxicity through multiple exposure routes, and significant skin and eye irritation.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as Acute Toxicity, Category 4 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) .[1][2]

GHS Hazard Identification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed |